REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:29])[NH:7][CH2:8][CH2:9][CH:10]([C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([Cl:28])[CH:23]=1)[N:11]1C(=O)C2C(=CC=CC=2)C1=O)([CH3:4])([CH3:3])[CH3:2].O.NN>C1COCC1.CO>[C:1]([O:5][C:6](=[O:29])[NH:7][CH2:8][CH2:9][CH:10]([NH2:11])[C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([Cl:28])[CH:23]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
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0.15 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)OC(NCCC(N1C(C2=CC=CC=C2C1=O)=O)C1=CC(=CC=C1)Cl)=O
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
Then the reaction mixture was concentrated
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (10 mL)
|
Type
|
WASH
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Details
|
The organic mixture was washed with water (3×1 mL), brine (1 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (methanol:dichloromethane, 1:100)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCC(C1=CC(=CC=C1)Cl)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |